molecular formula C17H33OPSi2 B14497494 Diethyl{phenyl(trimethylsilyl)[(trimethylsilyl)oxy]methyl}phosphane CAS No. 65284-25-5

Diethyl{phenyl(trimethylsilyl)[(trimethylsilyl)oxy]methyl}phosphane

Cat. No.: B14497494
CAS No.: 65284-25-5
M. Wt: 340.6 g/mol
InChI Key: SKTFVKDFZYHRIF-UHFFFAOYSA-N
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Description

Diethyl{phenyl(trimethylsilyl)[(trimethylsilyl)oxy]methyl}phosphane is a complex organophosphorus compound characterized by the presence of both trimethylsilyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl{phenyl(trimethylsilyl)[(trimethylsilyl)oxy]methyl}phosphane typically involves the reaction of diethyl phosphite with phenyl(trimethylsilyl)methanol in the presence of a catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a temperature range of 50-100°C to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of high-purity reagents and precise temperature control is crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl{phenyl(trimethylsilyl)[(trimethylsilyl)oxy]methyl}phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethyl{phenyl(trimethylsilyl)[(trimethylsilyl)oxy]methyl}phosphane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-carbon bonds.

    Biology: The compound can be utilized in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: It is employed in the production of specialty chemicals and materials, including polymers and advanced composites.

Mechanism of Action

The mechanism by which Diethyl{phenyl(trimethylsilyl)[(trimethylsilyl)oxy]methyl}phosphane exerts its effects involves the interaction of its phosphorus center with various molecular targets. The trimethylsilyl groups provide steric protection, enhancing the stability of the compound and facilitating selective reactions. The phenyl group contributes to the compound’s reactivity and its ability to participate in aromatic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    Diphenyl(trimethylsilyl)phosphine: Similar in structure but with two phenyl groups instead of one.

    Diethyl(trimethylsilyl)phosphine: Lacks the phenyl group, making it less reactive in aromatic substitution reactions.

    Trimethylsilylphosphine: Contains only trimethylsilyl groups, resulting in different reactivity and applications.

Uniqueness

Diethyl{phenyl(trimethylsilyl)[(trimethylsilyl)oxy]methyl}phosphane is unique due to its combination of diethyl, phenyl, and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specialized synthetic applications and research contexts.

Properties

CAS No.

65284-25-5

Molecular Formula

C17H33OPSi2

Molecular Weight

340.6 g/mol

IUPAC Name

diethyl-(phenyl-trimethylsilyl-trimethylsilyloxymethyl)phosphane

InChI

InChI=1S/C17H33OPSi2/c1-9-19(10-2)17(20(3,4)5,18-21(6,7)8)16-14-12-11-13-15-16/h11-15H,9-10H2,1-8H3

InChI Key

SKTFVKDFZYHRIF-UHFFFAOYSA-N

Canonical SMILES

CCP(CC)C(C1=CC=CC=C1)(O[Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

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